molecular formula C22H18Cl2N4O6 B601090 3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine CAS No. 1034301-08-0

3',5'-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine

Cat. No.: B601090
CAS No.: 1034301-08-0
M. Wt: 505.31
InChI Key:
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Description

3’,5’-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine is a chemical compound extensively employed in the biomedical industry. This compound manifests intricate bioactive properties precise to certain molecular targets, offering unprecedented prospects for therapeutic interventions and holding promise as an indispensable probe in the ever-evolving landscape of drug discovery and development initiatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine typically involves the protection of hydroxyl groups followed by chlorination and azacytosine introduction. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to maintain the purity and efficacy of the compound. The production capacity ranges from kilograms to metric tons, ensuring a consistent supply for biomedical applications.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

    Substitution: This involves the replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

3’,5’-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine has a wide range of scientific research applications:

    Chemistry: Used as a probe in studying molecular interactions and reaction mechanisms.

    Biology: Employed in the investigation of cellular processes and genetic modifications.

    Medicine: Holds potential in therapeutic interventions, particularly in cancer treatment and antiviral therapies.

    Industry: Utilized in the development of pharmaceuticals and biotechnological products

Mechanism of Action

The mechanism of action of 3’,5’-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound exerts its effects by binding to enzymes or receptors, thereby influencing cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one: A derivative used in cancer treatment.

    Methyl 3,5-di-O-(p-chlorobenzoyl)-2-deoxy-D-ribofuranoside: Shows potential in fighting against cancers like colorectal and pancreatic cancers.

Uniqueness

3’,5’-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine is unique due to its specific bioactive properties and its ability to serve as a versatile probe in drug discovery and development. Its structural features allow for targeted interactions with molecular pathways, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O6/c23-14-5-1-12(2-6-14)19(29)32-10-17-16(34-20(30)13-3-7-15(24)8-4-13)9-18(33-17)28-11-26-21(25)27-22(28)31/h1-8,11,16-18H,9-10H2,(H2,25,27,31)/t16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEZWUPSUOJPMB-RCCFBDPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034301-08-0
Record name 4-Amino-1-[3,5-bis-O-(4-chlorobenzoyl)-2-deoxy-β-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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